Ethyl 4-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoate
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Overview
Description
Ethyl 4-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoate is a synthetic organic compound with the molecular formula C10H14N4O5 and a molecular weight of 270.24 g/mol This compound is characterized by the presence of a pyrazole ring substituted with a carbamoyl and a nitro group, as well as an ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.
Carbamoylation: The nitrated pyrazole is reacted with an isocyanate to introduce the carbamoyl group at the 4-position.
Esterification: Finally, the butanoic acid moiety is esterified with ethanol in the presence of a strong acid catalyst to form the ethyl ester.
Industrial Production Methods
While the industrial production methods for this compound are not well-documented, the synthesis can be scaled up using standard organic synthesis techniques. This includes the use of large-scale reactors, continuous flow systems, and automated synthesis equipment to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carbamoyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the carbamoyl group.
Hydrolysis: The ester moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines or alcohols, appropriate solvents (e.g., dichloromethane).
Hydrolysis: Hydrochloric acid or sodium hydroxide, water.
Major Products
Reduction: Ethyl 4-(4-carbamoyl-3-amino-1H-pyrazol-1-yl)butanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoic acid.
Scientific Research Applications
Ethyl 4-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The carbamoyl group can form hydrogen bonds with proteins, potentially inhibiting enzyme activity. The ester moiety allows for the compound’s incorporation into larger molecular frameworks .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(4-carbamoyl-3-amino-1H-pyrazol-1-yl)butanoate: Similar structure but with an amino group instead of a nitro group.
Ethyl 4-(4-carbamoyl-3-methyl-1H-pyrazol-1-yl)butanoate: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
Ethyl 4-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoate is unique due to the presence of both a nitro and a carbamoyl group on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 4-(4-carbamoyl-3-nitropyrazol-1-yl)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O5/c1-2-19-8(15)4-3-5-13-6-7(9(11)16)10(12-13)14(17)18/h6H,2-5H2,1H3,(H2,11,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSXSTKAYZKXTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN1C=C(C(=N1)[N+](=O)[O-])C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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